molecular formula C18H19N3O B7743260 3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol

3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol

Cat. No.: B7743260
M. Wt: 293.4 g/mol
InChI Key: HGEPZTNRZZVKMG-UHFFFAOYSA-N
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Description

3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol typically involves the reaction of 2-p-tolylquinazolin-4-amine with propanol under specific conditions. The quinazoline scaffold can be synthesized through the reaction of benzaldehyde and sodium hydrogen sulfite in N-dimethylacetamide (DMAc), followed by chlorination with POCl3 or POCl3/PCl5 to afford 4-chloro-2-phenylquinazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

Major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and substituted quinazoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of carbonic anhydrase IX and XII by binding to their active sites, thereby disrupting their function . This inhibition can lead to reduced tumor growth and proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-p-Tolyl-quinazolin-4-ylamino)-propan-1-ol stands out due to its specific structural features, such as the p-tolyl group and the propanol moiety, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-7-9-14(10-8-13)17-20-16-6-3-2-5-15(16)18(21-17)19-11-4-12-22/h2-3,5-10,22H,4,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEPZTNRZZVKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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